molecular formula C12H13ClN2O6 B13981794 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate CAS No. 136888-13-6

1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate

Cat. No.: B13981794
CAS No.: 136888-13-6
M. Wt: 316.69 g/mol
InChI Key: HXIAHYPNXQJRFC-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a nitro group, along with a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate typically involves the reaction of 5-chloro-3-nitropyridine with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the malonate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1,3-Diethyl 2-(5-amino-3-nitro-2-pyridinyl)propanedioate.

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioic acid.

Scientific Research Applications

1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester groups may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate: Similar structure with a bromine atom instead of chlorine.

    1,3-Diethyl 2-(5-chloro-3-amino-2-pyridinyl)propanedioate: Similar structure with an amino group instead of a nitro group.

Uniqueness

1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is unique due to the combination of a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of ester groups also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

136888-13-6

Molecular Formula

C12H13ClN2O6

Molecular Weight

316.69 g/mol

IUPAC Name

diethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3

InChI Key

HXIAHYPNXQJRFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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